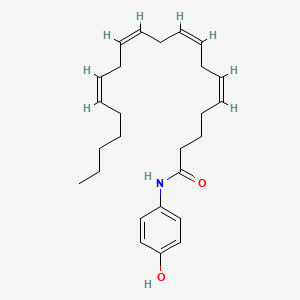

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

概要

準備方法

化学反応の分析

AM404は、いくつかのタイプの化学反応を受けます。

酸化: AM404は、8-iso-プロスタグランジンF2αなどの活性酸素種の生成を阻害することができます.

阻害: これは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ(COX)活性、特にCOX-1およびCOX-2を阻害します.

これらの反応で使用される一般的な試薬と条件には、プロスタグランジンの生成を誘発するリポ多糖(LPS)と、特定の経路の研究に使用されるさまざまな阻害剤が含まれます . これらの反応から生成される主な生成物には、プロスタグランジンと活性酸素種のレベルの低下が含まれます .

科学研究アプリケーション

AM404は、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

The compound has been studied for its interactions with various biological receptors and its effects on cellular pathways:

- Cannabinoid Receptor Interaction : The compound exhibits binding affinity to cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. It has been shown to inhibit the activity of these receptors in several assays. For example, it has a Ki value of 29 nM against fatty acid-binding protein in mouse models and shows varying degrees of inhibition against human cannabinoid receptors .

- Anti-inflammatory Properties : Research indicates that (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide can modulate pro-inflammatory gene expression by affecting NF-κB and AP1 activities. This suggests a potential role in treating inflammatory conditions .

- Analgesic Effects : The compound has been evaluated for its analgesic properties through its action on transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation. Studies have shown that it can act as an agonist at TRPV1 receptors .

Therapeutic Applications

Given its biological activities, the compound may have several therapeutic applications:

- Pain Management : Due to its interaction with cannabinoid receptors and TRPV1 channels, this compound could be explored as a novel analgesic agent for chronic pain management.

- Anti-inflammatory Therapies : Its ability to inhibit pro-inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.

- Neurological Research : The compound's effects on the central nervous system suggest potential applications in neuropharmacology. Its interactions with fatty acid amide hydrolase (FAAH) could influence endocannabinoid levels, impacting mood and anxiety disorders .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound:

作用機序

AM404は、複数の経路を通じてその効果を発揮します。

エンドカンナビノイド系: これは、再取り込みを阻害することにより、シナプス間隙内の内因性カンナビノイドであるアナンダミドの濃度を増加させます.

TRPV1受容体: AM404は、TRPV1受容体を活性化し、鎮痛効果に寄与します.

COX阻害: これは、COX-1およびCOX-2を阻害し、プロスタグランジンの合成を減少させます.

CB1受容体: AM404の抗けいれん作用は、CB1受容体を介して媒介されます.

類似化合物との比較

AM404は、エンドカンナビノイド、COX、およびTRPV系の作用を組み合わせた点でユニークです。類似の化合物には次のものがあります。

VDM-11: AM404の2-メチルアナログ.

パラセタモール: AM404が誘導される親化合物.

その他のカンナビノイド再取り込み阻害剤: アナンダミドおよびその他の関連化合物の再取り込みを防ぐ化合物.

AM404は、多面的な作用機序と、痛み管理、抗けいれん療法、およびがん治療における潜在的な治療用途により際立っています .

生物活性

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a complex organic compound notable for its long hydrocarbon chain and multiple double bonds. The presence of a hydroxyphenyl group is crucial for its biological activity, suggesting potential interactions with various biological systems. This compound is part of a class of molecules that exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure includes:

- Hydrocarbon Chain : An icosa (20 carbon atoms) backbone with conjugated double bonds at positions 5, 8, 11, and 14.

- Amide Functional Group : Enhances solubility and biological interactions.

- Phenolic Substituent : The hydroxyphenyl group contributes to its antioxidant properties.

Structural Formula

Antioxidant Activity

The hydroxyphenyl group in this compound is known to scavenge free radicals. This activity helps mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory disorders.

Anticancer Properties

Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving:

- Apoptosis : Inducing programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing.

The proposed mechanisms through which this compound exerts its effects include:

- Interaction with Nuclear Receptors : It may activate or inhibit nuclear receptors involved in gene expression regulation.

- Inhibition of Enzymatic Activity : The compound could inhibit enzymes related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Shorter carbon chain | Exhibits anti-inflammatory properties |

| Resveratrol | Similar phenolic structure | Known for strong antioxidant activity |

| Curcumin | Contains multiple aromatic rings | Exhibits potent anticancer effects |

The uniqueness of this compound lies in its long-chain structure combined with specific geometric configurations that enhance its interaction potential with biological targets compared to these similar compounds.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that the compound effectively scavenged free radicals in vitro. This suggests a protective role against oxidative stress-related diseases.

- Anti-inflammatory Research : In cellular models of inflammation induced by lipopolysaccharides (LPS), this compound reduced the expression of pro-inflammatory cytokines.

- Cancer Cell Proliferation : Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBZOOZRAXHERC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424985 | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183718-77-6 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-404 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-404 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。